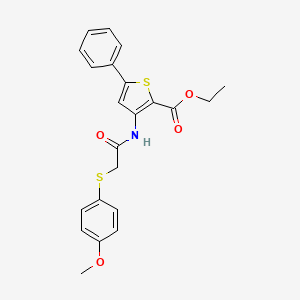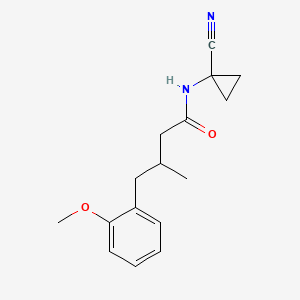
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an essential nutrient for many organisms. Nicotinamide plays a crucial role in the metabolism of cells, particularly in the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in redox reactions. The compound appears to be a synthetic molecule that may have been designed to interact with biological systems in a specific manner, potentially modifying the activity of enzymes or receptors that utilize nicotinamide or its derivatives.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of the specific compound "this compound," they do provide insight into the metabolic pathways involving nicotinamide and its derivatives in various organisms. For instance, in plants, nicotinamide is used for pyridine nucleotide synthesis, likely after being converted to nicotinic acid . This suggests that the synthesis of related compounds could involve similar conversions or modifications of the nicotinamide molecule.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. The papers indicate that various derivatives of nicotinamide, such as nicotinamide methochloride and others, have been studied for their activity against pellagra, a disease caused by niacin deficiency . The specific molecular interactions and the structure-activity relationship of these derivatives, including the compound , would be key to understanding their potential therapeutic effects or biological roles.
Chemical Reactions Analysis
Nicotinamide and its derivatives participate in numerous chemical reactions within biological systems. For example, nicotinamide can be converted into trigonelline or nicotinic acid 1N-glucoside in plants . In mammals, insects, and bacteria, various nicotinamide derivatives have been shown to be active against pellagra, and some are metabolized to form other compounds such as nicotinamide methochloride . These reactions are indicative of the complex metabolism and the potential for chemical modifications that could be applied to the compound "this compound."
Physical and Chemical Properties Analysis
Scientific Research Applications
Antiprotozoal Activity
A study by Ismail et al. (2003) focused on the synthesis of compounds similar to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-6-(trifluoromethyl)nicotinamide and their antiprotozoal activity. They reported significant in vitro and in vivo activity against Trypanosoma br. rhodesiense and Plasmodium falciparum, highlighting potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2003).
Crystal Structure and Vibrational Properties
The work by Sun et al. (2021) on 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a compound structurally related to the one , detailed its synthesis, crystal structure, and vibrational properties through DFT studies and Hirshfeld surface analysis. Such studies are crucial for understanding the chemical and physical properties of new compounds, paving the way for their potential applications in various scientific fields (Sun et al., 2021).
Antimicrobial Activity
Patel and Shaikh (2010) synthesized and tested the antimicrobial activity of nicotinic acid derivatives, including those with furan-2-yl groups. Their findings demonstrate the potential of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2010).
Corrosion Inhibition
Research on nicotinamide and its derivatives, including studies by Zulfareen et al. (2017), indicates these compounds exhibit high corrosion inhibition efficiency for metals in acidic environments. This application is particularly relevant in the fields of materials science and engineering, offering a way to protect metals from corrosion (Zulfareen et al., 2017).
Herbicidal Activity
Yu et al. (2021) designed and synthesized N-(arylmethoxy)-2-chloronicotinamides based on nicotinic acid and discovered some of these compounds exhibited excellent herbicidal activity. This suggests potential applications in agriculture for the control of weeds (Yu et al., 2021).
Future Directions
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the physiological characteristics of the individual. The presence of the trifluoromethyl group could potentially affect the compound’s metabolic stability .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c18-17(19,20)15-4-3-12(10-21-15)16(24)22-11-13(14-2-1-7-25-14)23-5-8-26-9-6-23/h1-4,7,10,13H,5-6,8-9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKGKSKNEIZOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2552426.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2552429.png)



![3-[(4-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2552435.png)
![4-(ethylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2552436.png)
![tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2552437.png)
![[4-(3-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2552438.png)

![3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2552442.png)

